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Compound of Interest

Compound Name: PNI 132

Cat. No.: B12383059

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed guide for the formulation of Lipid Nanoparticles (LNPSs)
utilizing the ionizable lipid PNI 132. The protocols outlined below are based on established
microfluidic mixing techniques for LNP production and are intended to serve as a
comprehensive resource for researchers in the field of nucleic acid delivery.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid-based therapeutics,
such as mRNA and siRNA. The formulation's success is critically dependent on its composition,
particularly the choice of the ionizable lipid, which is essential for encapsulating the nucleic acid
payload and facilitating its release into the cytoplasm. PNI 132 is an ionizable lipid that has
been developed for use in LNP formulations.

This guide will cover the necessary materials, equipment, and step-by-step procedures for
preparing and characterizing LNPs containing PNI 132.

Materials and Equipment
Lipids and Reagents
 lonizable Lipid: PNI 132
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Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
Structural Lipid: Cholesterol

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG
2000)

Nucleic Acid: mRNA, siRNA, or other genetic material
Solvent: Ethanol (USP grade, anhydrous)
Aqueous Buffer: 50 mM Citrate buffer, pH 4.0

Dialysis/Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment

Microfluidic mixing system (e.g., NanoAssemblr® Ignite™)
Syringes (1 mL, 3 mL, 5 mL)

Tubing with appropriate connectors for the microfluidic system
Vials for solution preparation and collection

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI)
measurement

Zeta potential analyzer
Fluorometer and RiboGreen® assay kit for encapsulation efficiency determination
Dialysis cassettes or tangential flow filtration (TFF) system for purification

Sterile filters (0.22 pm)

Experimental Protocols
Preparation of Stock Solutions
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3.1.1. Lipid Stock Solution (in Ethanol)

o Prepare individual stock solutions of PNI 132, DSPC, Cholesterol, and DMG-PEG 2000 in
ethanol. Gentle warming may be required to fully dissolve the lipids.

o Combine the individual lipid stock solutions to create a final lipid mixture with the desired
molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is
50:10:38.5:1.5 (PNI 132:DSPC:Cholesterol:DMG-PEG 2000).

e The total lipid concentration in the ethanol stock solution should be between 10-25 mM.

Table 1: Example Lipid Stock Solution Composition (for 1 mL of 25 mM Total Lipid)

Volume of Stock

Component Molar Ratio (%) Moles (pmol) (uL)
M

Varies based on stock
PNI 132 50 12.5 )

concentration

Varies based on stock
DSPC 10 2.5 _

concentration

Varies based on stock
Cholesterol 38.5 9.625 )

concentration

Varies based on stock
DMG-PEG 2000 15 0.375 )

concentration

Adjust to a final
Ethanol

volume of 1 mL

3.1.2. Nucleic Acid Stock Solution (Aqueous Phase)

» Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH
4.0.[1]

e The acidic pH ensures the ionizable lipid (PNI 132) will be protonated and positively charged,
facilitating complexation with the negatively charged nucleic acid backbone.[1]
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e The final concentration of the nucleic acid can range from 0.1 to 1 mg/mL.

LNP Formulation via Microfluidic Mixing

The formation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol
solution with the nucleic acid-aqueous solution using a microfluidic device. This process leads
to the self-assembly of lipids around the nucleic acid core.

Workflow for LNP Formulation:
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Caption: Workflow for LNP formulation using microfluidic mixing.

Protocol:
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e System Priming: Prime the microfluidic mixing device with ethanol and the aqueous buffer as
per the manufacturer's instructions.

e Syringe Loading: Load the prepared lipid stock solution (in ethanol) and the nucleic acid
stock solution (in aqueous buffer) into separate syringes.

o Flow Parameters: Set the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the
agueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1
(Aqueous:Ethanol).[1] These parameters are critical for controlling particle size and require
optimization for each specific formulation.

e Mixing: Initiate the mixing process. The rapid mixing of the two phases leads to a change in
solvent polarity, inducing the self-assembly of the lipids and the encapsulation of the nucleic
acid into LNPs.

e Collection and Dilution: Immediately dilute the collected LNP solution with a neutral buffer,
such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.

Purification

Purification is necessary to remove residual ethanol and unencapsulated nucleic acids.

» Dialysis: Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze
against PBS (pH 7.4) at 4°C. Perform several buffer exchanges over 12-24 hours.

o Tangential Flow Filtration (TFF): For larger volumes, TFF can be used for more rapid and
scalable purification and concentration of the LNP formulation.

Sterilization

Sterilize the final LNP formulation by passing it through a 0.22 um sterile filter.

Characterization of LNPs

Thorough characterization is essential to ensure the quality and consistency of the LNP
formulation.

Workflow for LNP Characterization:
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Caption: Workflow for the characterization of formulated LNPs.

Particle Size and Polydispersity Index (PDI)

Method: Dynamic Light Scattering (DLS).

Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) and measure the
size and PDI using a DLS instrument.

Expected Values: For effective in vivo delivery, LNPs typically have a mean diameter of 80-
150 nm with a PDI below 0.2, indicating a monodisperse population.

Zeta Potential

Method: Laser Doppler Electrophoresis.

Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NacCl) and
measure the zeta potential.

Expected Values: At physiological pH (7.4), LNPs should have a near-neutral or slightly
negative surface charge to reduce non-specific interactions and improve stability in
circulation.

Encapsulation Efficiency

Method: RiboGreen® Assay (or a similar nucleic acid quantification assay).
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e Procedure:

o Measure the total nucleic acid concentration by lysing a sample of the LNP formulation
with a detergent (e.g., Triton X-100) to release all encapsulated nucleic acids.

o Measure the amount of free (unencapsulated) nucleic acid in an intact LNP sample.

o Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total
Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

o Expected Values: A high encapsulation efficiency (>90%) is desirable for optimal therapeutic

efficacy.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of LNPs formulated
with PNI 132 based on typical LNP formulation parameters. Optimization of the formulation
process is necessary to achieve these target values.

Table 2: Expected Physicochemical Properties of PNI 132-based LNPs

Parameter Method Typical Expected Values

Dynamic Light Scattering

Mean Particle Size (Diameter) 80 - 150 nm
(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
Zeta Potential (at pH 7.4) Laser Doppler Electrophoresis -10 mV to +10 mV
Encapsulation Efficiency RiboGreen® Assay > 90%

Stability and Storage

» Storage: Store the final LNP formulation at 2-8°C for short-term use (up to a few weeks). For
long-term storage, consider cryopreservation at -80°C with the addition of a cryoprotectant.
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 Stability Assessment: Monitor the particle size, PDI, and encapsulation efficiency over time to
assess the stability of the formulation under the chosen storage conditions.

Conclusion

This guide provides a comprehensive protocol for the formulation and characterization of lipid
nanoparticles using the ionizable lipid PNI 132. By following these step-by-step instructions and
optimizing the formulation parameters, researchers can reproducibly generate high-quality
LNPs for the delivery of nucleic acid therapeutics. Adherence to rigorous characterization
methods is crucial for ensuring the development of safe and effective nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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